2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11BrN2·HCl. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is structurally similar to tryptamine , which is known to act as an agonist for the hTAAR1 receptor . This receptor plays a crucial role in the regulation of neurotransmission in the brain.
Mode of Action
Based on its structural similarity to tryptamine , it may interact with its targets in a similar manner. Tryptamine is known to act as a non-selective serotonin receptor agonist and a serotonin-norepinephrine-dopamine releasing agent (SNDRA) .
Biochemical Pathways
Tryptamine, a structurally similar compound, is known to be oxidized by amine oxidase and is a precursor to harman . It also exists in mammalian plasma and amphibian skin as a 5-hydroxy derivative (5-HT), which has vasoconstrictive effects .
Result of Action
Based on its structural similarity to tryptamine , it may have similar effects, such as stimulating smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method starts with the bromination of indole at the 4-position using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane . The resulting 4-bromoindole is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride
- 3-(7-bromo-1H-indol-3-yl)-4-chloro-1H-pyrrole-2,5-dione
- 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLOAROKASFLGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-34-2 |
Source
|
Record name | 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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